Glyceryl 2-adipate
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Overview
Description
Glyceryl 2-adipate is a chemical compound derived from glycerol and adipic acid It is a type of polyester known for its biocompatibility and biodegradability
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 2-adipate can be synthesized through a polycondensation reaction involving glycerol and adipic acid. This reaction typically occurs under catalyst-free conditions, making it an environmentally friendly process. The reaction involves heating the reactants to facilitate the formation of ester bonds between the glycerol and adipic acid molecules .
Industrial Production Methods
In industrial settings, this compound is produced using similar polycondensation techniques. The process may involve the use of continuous reactors to ensure consistent product quality and yield. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 2-adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse products .
Scientific Research Applications
Glyceryl 2-adipate has numerous scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: Its biocompatibility makes it suitable for use in cell culture and tissue engineering.
Medicine: this compound is explored as a drug delivery carrier due to its ability to form nanoparticles and encapsulate therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Mechanism of Action
The mechanism of action of glyceryl 2-adipate involves its interaction with biological systems. Its biocompatibility allows it to integrate with tissues without causing adverse reactions. The compound can form nanoparticles that encapsulate drugs, facilitating targeted delivery and controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .
Comparison with Similar Compounds
Similar Compounds
Poly(lactic-co-glycolic acid): Another biodegradable polymer used in drug delivery and tissue engineering.
Poly(lactic acid): Known for its use in biodegradable plastics and medical applications.
Poly(caprolactone): A biodegradable polyester with applications in drug delivery and tissue engineering
Uniqueness
Glyceryl 2-adipate stands out due to its unique combination of biocompatibility, biodegradability, and versatility. Unlike some other biodegradable polymers, it can be synthesized under mild conditions without the need for toxic catalysts. This makes it an attractive option for various biomedical and industrial applications .
Properties
CAS No. |
686774-80-1 |
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Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(1,3-dihydroxypropan-2-yloxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C9H16O6/c10-5-7(6-11)15-9(14)4-2-1-3-8(12)13/h7,10-11H,1-6H2,(H,12,13) |
InChI Key |
MAYDBROXHOVYDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OC(CO)CO)CC(=O)O |
Origin of Product |
United States |
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